
1-Boc-5-bromo-6-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-bromo-6-methoxy-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to the indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-5-bromo-6-methoxy-1H-indazole typically involves multiple steps. One common method starts with the preparation of the indazole core, followed by the introduction of the Boc protecting group, bromination, and methoxylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-5-bromo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-bromo-6-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-5-bromo-6-methoxy-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence its reactivity and stability, while the bromine and methoxy groups can affect its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-6-methoxy-1H-indazole: Lacks the Boc protecting group, which can affect its reactivity and applications.
1-Boc-5-chloro-6-methoxy-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
1-Boc-5-bromo-1H-indazole: Lacks the methoxy group, which can affect its biological activity and chemical behavior.
Uniqueness
1-Boc-5-bromo-6-methoxy-1H-indazole is unique due to the combination of the Boc protecting group, bromine atom, and methoxy group
Biologische Aktivität
1-Boc-5-bromo-6-methoxy-1H-indazole is a compound belonging to the indazole family, characterized by its unique structural features that include a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound is synthesized through a multi-step process involving the formation of the indazole core, followed by the introduction of the Boc group, bromination, and methoxylation. The synthesis typically requires specific catalysts and controlled reaction conditions to achieve high yields and purity.
Property | Value |
---|---|
IUPAC Name | tert-butyl 5-bromo-6-methoxyindazole-1-carboxylate |
Molecular Formula | C13H15BrN2O3 |
Molecular Weight | 316.17 g/mol |
InChI Key | VIQMSJUMBDMBQP-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
In studies evaluating various indazole derivatives, compounds similar to this compound were tested against several human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). Notably, certain derivatives demonstrated promising inhibitory effects on these cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition .
Case Study:
A derivative compound exhibited an IC50 value of 5.15 µM against the K562 cell line, with selectivity for normal cells (HEK-293) showing an IC50 of 33.2 µM. This suggests that modifications to the indazole structure can enhance anticancer properties while minimizing toxicity to normal cells .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and methoxy groups likely influences its binding affinity and selectivity. Additionally, studies have indicated that certain derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis-related proteins like Bcl-2 and Bax .
Comparison with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
5-bromo-6-methoxy-1H-indazole | Lacks Boc protecting group | Moderate activity |
1-Boc-5-chloro-6-methoxy-1H-indazole | Chlorine instead of bromine | Varies; generally lower activity |
1-Boc-5-bromo-1H-indazole | Lacks methoxy group | Potentially less effective |
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-6-methoxyindazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-11(18-4)9(14)5-8(10)7-15-16/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMSJUMBDMBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.